1,2,3-trimethylcyclopentane, Mixture of diastereomers
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Overview
Description
1,2,3-Trimethylcyclopentane is an organic hydrocarbon alicyclic cycloalkane compound with the molecular formula C8H16. It is a saturated cyclopentane with three methyl substituents branching off carbons 1, 2, and 3. The compound exists as a mixture of diastereomers due to the presence of multiple chiral centers, leading to different spatial arrangements of the methyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethylcyclopentane can be synthesized through various organic reactions involving cyclopentane derivatives. One common method involves the alkylation of cyclopentane with methylating agents under controlled conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) to facilitate the methylation process .
Industrial Production Methods: Industrial production of 1,2,3-trimethylcyclopentane involves similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired diastereomers .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trimethylcyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding cyclopentanone derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation reactions with reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the cyclopentane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Cyclopentanone derivatives
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclopentane derivatives
Scientific Research Applications
1,2,3-Trimethylcyclopentane has various applications in scientific research, including:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms involving cycloalkanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,3-trimethylcyclopentane involves its interactions with molecular targets and pathways. The compound’s effects are primarily due to its structural features, which influence its reactivity and interactions with other molecules. The presence of multiple chiral centers and the resulting diastereomers contribute to its unique chemical behavior and potential biological activity .
Comparison with Similar Compounds
1,2,3-Trimethylcyclopentane can be compared with other similar compounds, such as:
Cyclopentane: A simpler cycloalkane without methyl substituents.
1,2,4-Trimethylcyclopentane: A structural isomer with methyl groups at different positions.
1,2,3-Trimethylcyclohexane: A similar compound with a six-membered ring instead of a five-membered ring.
Uniqueness: 1,2,3-Trimethylcyclopentane is unique due to its specific arrangement of methyl groups and the resulting diastereomers. This structural complexity leads to distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
2815-57-8 |
---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.2 |
Purity |
0 |
Origin of Product |
United States |
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